N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a fluorophenyl carbonyl group, and a tetrahydrobenzothiophene carboxamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple stepsThe final step involves the formation of the tetrahydrobenzothiophene carboxamide moiety under specific reaction conditions .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, further modifying its properties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
In biology and medicine, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is studied for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development. Additionally, its interactions with biological molecules can provide insights into cellular processes and disease mechanisms .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The specific pathways involved depend on the biological context and the target molecule. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis .
The molecular targets and pathways involved in its action can vary, but common targets include kinases, proteases, and G protein-coupled receptors. Understanding these interactions is crucial for developing new therapeutic agents and elucidating the compound’s biological effects.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1-pyrrolidinyl)-3-pyridazinecarboxamide and N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-fluorophenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide . These compounds share structural similarities but differ in their functional groups and overall molecular architecture.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23FN2O4S2 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H23FN2O4S2/c1-12-2-7-16-17(10-12)29-21(24-19(25)13-3-5-14(22)6-4-13)18(16)20(26)23-15-8-9-30(27,28)11-15/h3-6,12,15H,2,7-11H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
PTETZWTURLCOCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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